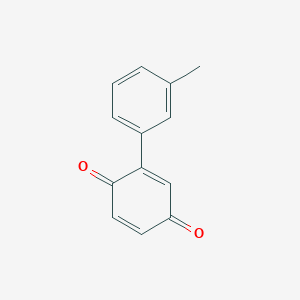

2-(3-Methylphenyl)-p-benzoquinone

Description

Overview of Benzoquinones and Their Structural Diversity

Benzoquinones are derivatives of benzene (B151609) in which two hydrogen atoms are replaced by oxygen atoms, forming a diketone. The most common isomer is 1,4-benzoquinone (B44022), also known as p-benzoquinone, which possesses a six-membered ring with two carbonyl groups at opposite ends. wikipedia.org This core structure is a planar molecule with alternating carbon-carbon double and single bonds, and carbon-oxygen double bonds. wikipedia.org

The structural diversity of benzoquinones arises from the various substituents that can be attached to the quinone ring. These substituents can range from simple alkyl and alkoxy groups to more complex halogen, amino, and aryl moieties. orgsyn.orgrsc.org The nature, position, and number of these substituents have a profound impact on the electronic properties, redox potential, and steric environment of the quinone molecule. rsc.org This diversity is not just a matter of chemical curiosity; it is the foundation for the wide array of functions that benzoquinones and their derivatives perform. For instance, the substitution pattern can fine-tune the molecule's ability to act as an oxidizing agent or to participate in cycloaddition reactions. wikipedia.org

The Role of Substituted Quinones in Organic and Medicinal Chemistry

Substituted quinones are of paramount importance in both organic synthesis and medicinal chemistry. In the realm of organic synthesis, they serve as versatile building blocks and reagents. For example, they are known to act as dehydrogenation reagents and as dienophiles in Diels-Alder reactions. wikipedia.org The reactivity of the quinone nucleus can be modulated by its substituents, allowing for a wide range of chemical transformations.

From a medicinal chemistry perspective, the quinone motif is a privileged scaffold found in numerous biologically active compounds and natural products. Many quinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. The biological activity is often linked to their ability to undergo redox cycling, generating reactive oxygen species that can induce cellular damage in pathogenic organisms or cancer cells. Furthermore, substituted quinones can interact with biological macromolecules, such as enzymes and DNA. For example, 1,4-benzoquinone has been identified as a topoisomerase II poison, a mechanism shared by some anticancer drugs. nih.gov

Research Context and Importance of 2-(3-Methylphenyl)-p-benzoquinone and its Arylquinone Analogs

The compound this compound, also known as 2-(m-tolyl)-p-benzoquinone, belongs to the class of aryl-substituted benzoquinones. While specific, in-depth research focusing solely on this particular molecule is not extensively documented in publicly available literature, its importance can be inferred from the broader context of arylquinone research.

The synthesis of aryl-substituted quinones can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a prominent modern approach. These methods typically involve the reaction of a halogenated quinone with an arylboronic acid (Suzuki coupling) or an aryl stannane (B1208499) (Stille coupling). An alternative approach involves the direct C-H functionalization of benzoquinones with aryl compounds, also catalyzed by palladium. researchgate.net For the synthesis of this compound, a plausible route would be the palladium-catalyzed Suzuki coupling of 2-halo-p-benzoquinone with 3-methylphenylboronic acid.

The introduction of the 3-methylphenyl (m-tolyl) group onto the p-benzoquinone core is expected to influence its properties in several ways. The methyl group is an electron-donating group, which can subtly alter the redox potential of the quinone system. The aryl substituent itself introduces steric bulk and potential for pi-stacking interactions, which can affect its reactivity and binding to biological targets.

The research significance of this compound and its analogs lies in their potential as novel therapeutic agents or as scaffolds for the development of new materials. The exploration of variously substituted arylquinones allows for the fine-tuning of their biological activity and physical properties. For instance, the substitution pattern on the aryl ring can impact cytotoxicity and selectivity against different cancer cell lines.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,4-Benzoquinone | C₆H₄O₂ | 108.09 | 115 |

| 2-Methyl-1,4-benzoquinone | C₇H₆O₂ | 122.12 | 69 |

| 2,6-Di-tert-butyl-p-benzoquinone | C₁₄H₂₀O₂ | 220.31 | 65-66 |

| 2,6-Dimethoxy-p-benzoquinone | C₈H₈O₄ | 168.15 | 252 |

| Tetrachloro-p-benzoquinone (Chloranil) | C₆Cl₄O₂ | 245.88 | 290 (decomposes) |

This table presents data for representative substituted benzoquinones to illustrate the effects of substitution. orgsyn.orgnih.gov

The study of arylquinones like this compound contributes to the fundamental understanding of structure-activity relationships in this important class of compounds. Further research is warranted to fully elucidate the specific chemical and biological properties of this particular molecule and to explore its potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methylphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNWRNWSCMSBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Foundation of p-Benzoquinone Synthesis

The construction of the p-benzoquinone scaffold is a critical first step, for which several well-established methods exist.

Classical Oxidation Routes (e.g., Aniline (B41778) Derivatives)

Historically, the oxidation of aniline and its derivatives has been a cornerstone of p-benzoquinone synthesis. Commercially, aniline has been oxidized using manganese dioxide or sodium dichromate in the presence of sulfuric acid. researchgate.net These methods, while effective, often require harsh conditions and can generate significant inorganic waste. researchgate.net The oxidation of hydroquinone (B1673460) presents a more direct and often higher-yielding laboratory-scale alternative. google.com Various oxidizing agents can be employed for this transformation, including chromium trioxide and sodium chlorate (B79027) with a vanadium pentoxide catalyst. nih.gov

A common laboratory preparation involves the oxidation of hydroquinone with an oxidizing agent in an acidic medium, followed by purification techniques like steam distillation to isolate the volatile p-benzoquinone. google.com

Catalytic Enhancements in Benzoquinone Formation

To address the environmental and efficiency shortcomings of classical methods, significant research has focused on catalytic oxidation processes. The use of molecular oxygen as the primary oxidant is a particularly attractive green chemistry approach. davidpublisher.com Copper(II) salts have been shown to effectively catalyze the oxidation of hydroquinone to p-benzoquinone. davidpublisher.com In some instances, the reaction is carried out in a two-phase system consisting of water and an aliphatic alcohol, with a copper(II) halide catalyst. nist.gov

Furthermore, polyoxometalate-based coordination polymers have emerged as highly efficient and recyclable heterogeneous catalysts for the selective oxidation of substituted phenols to p-benzoquinones using hydrogen peroxide as the oxidant. nih.gov These catalysts can achieve very high turnover frequencies and yields, highlighting the potential of advanced catalytic systems in modern quinone synthesis. nih.gov

Aryl-Aryl Coupling Strategies for 2-(3-Methylphenyl)-p-benzoquinone Synthesis

The introduction of the 3-methylphenyl group onto the p-benzoquinone ring is typically achieved through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Arylated Benzoquinones

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of arylated benzoquinones. This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. st-andrews.ac.uk

For the synthesis of this compound, a plausible route would involve the coupling of 3-methylphenylboronic acid with a halogenated p-benzoquinone derivative, such as 2-bromo-p-benzoquinone. The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands. nih.govwikipedia.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling for Arylated Benzoquinones

| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 100 | 85 | orgsyn.org |

| Aryl Carbamates | Arylboronic acids | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | Good to Excellent | google.com |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | Various | Up to 95 | nih.gov |

Note: This table presents examples of Suzuki-Miyaura reactions for the synthesis of various aryl-substituted compounds, illustrating the general conditions that could be adapted for the synthesis of this compound.

Other Transition Metal-Catalyzed C-C Bond Formations

While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed methods can also be employed for the arylation of quinones. Rhodium-catalyzed reactions have been developed for the C-H iodination, bromination, and phenylselenation of 1,4-benzoquinones, demonstrating the potential for direct functionalization. researchgate.net Copper-catalyzed reactions, such as the coupling of fused-pyrimidinone derivatives with diaryliodonium salts, also offer a pathway to arylated heterocyclic systems that share structural motifs with functionalized quinones.

Electrochemical Synthesis Pathways

Electrochemical methods provide a green and efficient alternative for the synthesis of arylated benzoquinones, often avoiding the need for harsh reagents.

One prominent electrochemical approach is the Meerwein arylation. This reaction involves the generation of an aryl radical from an aryldiazonium salt, which then adds to an electron-poor alkene like p-benzoquinone. For the synthesis of this compound, 3-methylaniline would first be converted to its corresponding diazonium salt. The electrochemical reduction of this salt generates the 3-methylphenyl radical, which then reacts with p-benzoquinone. nih.gov

Recent advancements have demonstrated the efficient electrochemical synthesis of aryl-benzoquinone derivatives through the direct electrolysis of an aqueous solution containing hydroquinone and an aryldiazonium salt in a simple undivided cell with a copper anode and a stainless steel cathode. nih.gov This approach is cost-effective and operates under mild and safe conditions. nih.gov

Table 2: Examples of Electrochemical Synthesis of Arylated Benzoquinones

| Starting Material 1 | Starting Material 2 | Electrode System | Method | Product | Yield (%) | Reference |

| Hydroquinone | Aryldiazonium salts | Copper anode, Stainless steel cathode | Direct electrolysis | Aryl-benzoquinone derivatives | Not specified | nih.gov |

| Hydroquinone | Benzylamine derivatives | Glassy carbon electrode | Michael type addition | 2-Benzyl(4-hydroxyphenyl)amino)-6-(benzylamino)-p-benzoquinone derivatives | 67 | |

| Phenol | - | α-PbO₂ and β-PbO₂ electrodes | Anodic oxidation | p-Benzoquinone | Not specified |

Note: This table highlights various electrochemical approaches to synthesizing benzoquinone derivatives, providing a basis for designing a synthesis for this compound.

Anodic Oxidation of Alkylaryl Ethers to Benzoquinone Derivatives

Anodic oxidation presents a powerful and direct route for the synthesis of benzoquinone derivatives from appropriately substituted hydroquinone precursors, such as 1,4-dimethoxybenzenes. rsc.org This electrochemical process involves the oxidation of a substituted 1,4-dimethoxybenzene (B90301) at a suitable anode, like platinum, in a methanolic potassium hydroxide (B78521) solution. rsc.org This method facilitates the formation of benzoquinone bisacetals, which can then be hydrolyzed to yield the corresponding monoacetals or the target benzoquinone. rsc.org

Controlled Potential Electrolysis in Quinone Synthesis

Controlled potential electrolysis, or potentiostatic electrolysis, is a refined electrochemical technique that allows for the selective oxidation of substrates, which is particularly useful in quinone synthesis to avoid over-oxidation or side reactions. nih.gov This method is employed when the desired product needs to be synthesized from precursors that react at different potentials, ensuring that only the target reaction occurs. nih.gov

In the context of quinone synthesis, constant potential electrolysis is often performed at a potential specifically chosen to ensure the complete oxidation of the hydroquinone intermediate that forms during the reaction. nih.gov This technique is especially valuable for synthesizing quinones with low redox potentials, as it helps to prevent the decomposition reactions that can occur at higher potentials. nih.gov The use of a reticulated vitreous carbon (RVC) anode is common in these bulk electrolysis experiments. nih.gov

| Parameter | Role in Controlled Potential Electrolysis | Research Finding |

| Working Electrode Potential | Set to a specific value to selectively oxidize the hydroquinone precursor. | Prevents side reactions and decomposition, especially for low-potential quinones. nih.gov |

| Anode Material | Provides the surface for the oxidation reaction. | Reticulated vitreous carbon (RVC) is an effective anode material for these syntheses. nih.gov |

| Electrolyte pH | Influences the reaction pathway and the corresponding reaction at the cathode. | Acidic conditions (e.g., pH 1) are often used to favor hydrogen evolution at the cathode. nih.gov |

| Reaction Monitoring | Tracks the consumption of charge to determine reaction completion. | Allows for precise control over the extent of the electrolysis. nih.gov |

Derivatization and Functionalization Strategies for Substituted Benzoquinones

Once the this compound core is synthesized, it can be further modified to introduce a wide range of chemical functionalities. These derivatization strategies are key to tuning the molecule's electronic and steric properties.

Nucleophilic Addition Reactions to the Quinone Core

The p-benzoquinone moiety is an excellent Michael acceptor, making it highly susceptible to nucleophilic addition reactions. The electron-withdrawing carbonyl groups activate the double bonds of the quinone ring, facilitating the addition of various nucleophiles. researchgate.netresearchgate.net This reactivity allows for the introduction of diverse functional groups onto the benzoquinone core.

The reaction typically proceeds via a 1,4-conjugate addition mechanism. researchgate.net For a substituted quinone like this compound, the position of nucleophilic attack is influenced by the steric and electronic effects of the existing 3-methylphenyl group. Common nucleophiles that react with quinones include thiols, amines, and alcohols. nih.govresearchgate.net For instance, the conjugate addition of thiols to a benzoquinone, coupled with in-situ electrochemical oxidation of the resulting hydroquinone, can lead to the full substitution of the quinone's C-H bonds. nih.gov

| Nucleophile Type | Example | Resulting Adduct |

| Thiols | Cysteine, Glutathione | Thioether-linked hydroquinone/quinone nih.govnih.gov |

| Primary Amines | Alkylamines, Anilines | Amino-substituted hydroquinone/quinone researchgate.net |

| Secondary Amines | Histidine | Quinone-histidine adduct researchgate.net |

| Alcohols/Water | Methanol, Water | Alkoxy or hydroxy-substituted hydroquinone/quinone researchgate.net |

Introduction of Diverse Substituents on the Phenyl Ring

Further functionalization can be achieved by introducing substituents onto the pendant 3-methylphenyl ring of the molecule. This allows for modifications at a position away from the reactive quinone core. Standard electrophilic aromatic substitution reactions can be employed, with the existing methyl group on the phenyl ring acting as an ortho- and para-director.

Potential transformations include:

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid.

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The regioselectivity of these reactions will be dictated by the directing effects of the methyl group and the bulky benzoquinone substituent on the phenyl ring.

Regioselective Functionalization of the Benzoquinone Moiety

Achieving regioselectivity in the functionalization of an already substituted benzoquinone is a significant synthetic challenge. nih.gov The electronic and steric influence of the 3-methylphenyl group on the quinone ring will direct the position of any subsequent additions. For this compound, the C5 and C6 positions are the most likely sites for further nucleophilic attack, as the C3 position is sterically hindered.

Advanced strategies, such as those employing transition-metal-free reactions or specific catalysts, can provide high regioselectivity. nih.govnih.gov For example, protocols have been developed for the regioselective α-alkylation of quinone monoacetals, which could be adapted for targeted functionalization. nih.gov Similarly, methods for the ortho-functionalization of anilines via quinone imine ketals demonstrate the potential for highly controlled, one-pot procedures that could be conceptually applied to achieve regioselective derivatization of the benzoquinone core. nih.gov The development of such protocols is crucial for accessing specific, structurally complex quinone derivatives for various applications. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. While specific Raman spectra for 2-(3-Methylphenyl)-p-benzoquinone are not widely available in the literature, analysis of the parent molecule, p-benzoquinone, and its derivatives provides significant insight into the expected vibrational characteristics.

The Raman spectrum of p-benzoquinone is well-characterized and exhibits several key vibrational modes. researchgate.net These include the C=O and C=C stretching vibrations, which are typically observed in the 1600-1700 cm⁻¹ region, and various ring deformation and C-H bending modes at lower frequencies. researchgate.net For substituted p-benzoquinones, the introduction of a substituent, such as the 3-methylphenyl group, is expected to introduce new vibrational modes and perturb the existing ones of the quinone ring.

Specifically, for this compound, one would anticipate:

Vibrations of the Benzoquinone Ring: The characteristic C=O and C=C stretching modes will likely be shifted in frequency compared to unsubstituted p-benzoquinone due to the electronic effects of the aryl substituent.

Vibrations of the Phenyl Ring: The attached 3-methylphenyl group will contribute its own set of characteristic Raman bands, including aromatic C-H stretching, C-C stretching within the phenyl ring, and in-plane and out-of-plane bending modes.

Inter-ring Vibrations: Stretching and torsional modes corresponding to the C-C bond connecting the phenyl and benzoquinone rings would also be present, likely at low frequencies.

Methyl Group Vibrations: The methyl group will exhibit its own characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Computational studies using Density Functional Theory (DFT) have proven effective in predicting and assigning the vibrational modes of similar aromatic compounds, providing a valuable tool for interpreting experimental Raman spectra. rsc.orgscielo.br Such theoretical calculations for this compound would be instrumental in assigning its complex vibrational spectrum.

A representative Raman spectrum for the parent p-benzoquinone is shown below, highlighting the key vibrational regions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretching | ~1660 |

| C=C Stretching | ~1600 |

| C-H Bending | ~1200-1400 |

| Ring Deformation | Below 1000 |

Electronic Absorption and Luminescence Spectroscopy

The electronic properties of this compound, including its ability to absorb and emit light, are critical to understanding its potential applications. These properties are primarily investigated using UV-Vis and luminescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of p-benzoquinone and its derivatives is characterized by distinct absorption bands corresponding to different electronic excitations. researchgate.netresearchgate.netacs.org

The electronic spectrum of p-benzoquinones typically displays two main types of transitions:

n → π* transitions: These are typically lower in energy (longer wavelength) and of lower intensity. They involve the excitation of a non-bonding electron from an oxygen lone pair (n) to an antibonding π orbital (π*) of the carbonyl group. For p-benzoquinone, this transition appears as a weak band in the visible region.

π → π* transitions: These are higher in energy (shorter wavelength) and have a much higher intensity. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. These transitions are responsible for the strong absorption observed in the UV region for p-benzoquinones. acs.org

The introduction of a 3-methylphenyl substituent to the p-benzoquinone core is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on similar substituted quinones have shown that the nature and position of the substituent significantly influence the energies of these electronic transitions.

A generalized representation of the expected UV-Vis absorption bands for this compound is provided in the table below.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | 400 - 500 | Low |

| π → π | 240 - 300 | High |

Investigation of Photophysical Properties (e.g., Luminescence)

While many simple quinones are non-luminescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, the introduction of aryl substituents can significantly alter their photophysical behavior. For instance, studies on phenyl-p-benzoquinone (B1682775) have shown its activity in quenching the fluorescence of chlorophyll, indicating its participation in photoinduced electron transfer processes. researchgate.net

The fluorescence properties of molecules are intrinsically linked to their electronic structure. For a molecule to be luminescent, it must be able to populate an excited singlet state upon absorption of light and then radiatively decay back to the ground state by emitting a photon. The efficiency of this process, known as the fluorescence quantum yield, is often influenced by factors such as molecular rigidity and the presence of non-radiative decay pathways.

Derivatives of 2-phenylbenzoxazole, which share structural similarities with the aryl-substituted quinone , are known to be robust solid-state emitters. rsc.org This suggests that the presence of the phenyl group in this compound could potentially lead to observable luminescence, particularly in the solid state where molecular motions are restricted. The investigation of its luminescence properties, including fluorescence and phosphorescence, would provide valuable information about the excited state dynamics of this compound.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry

Although a specific crystal structure for this compound has not been reported in the searched literature, extensive crystallographic data exists for p-benzoquinone and its various derivatives. rsc.orgrsc.org From these studies, key features of the molecular geometry of this compound can be inferred.

The p-benzoquinone ring is expected to be nearly planar, although the introduction of the bulky 3-methylphenyl substituent may cause some minor puckering. The C=O and C=C bond lengths within the quinone ring will be consistent with those of other p-benzoquinones. The geometry of the 3-methylphenyl group will exhibit standard aromatic C-C and C-H bond lengths.

A crucial parameter in the molecular structure is the dihedral angle between the plane of the benzoquinone ring and the plane of the phenyl ring. In similar biaryl compounds, this angle is typically non-zero due to steric hindrance between the ortho hydrogens on the two rings. This twist angle will have a significant impact on the extent of π-conjugation between the two ring systems.

Below is a table of expected crystallographic parameters for this compound based on data from related compounds. researchgate.netnih.gov

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length (quinone) | ~1.34 Å |

| C-C Single Bond Length (quinone) | ~1.48 Å |

| C-C Bond Length (inter-ring) | ~1.49 Å |

| Dihedral Angle (quinone-phenyl) | 30 - 60° |

Insights into Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. rsc.org These interactions are crucial in determining the physical properties of the crystal, such as its melting point and solubility.

Analysis of the crystal packing of related aryl-substituted compounds reveals the importance of several types of non-covalent interactions:

π-π Stacking: The planar aromatic rings of the benzoquinone and phenyl moieties can stack on top of one another, leading to attractive van der Waals forces. The offset or face-to-face arrangement of these rings is a common packing motif.

C-H···O Hydrogen Bonds: The hydrogen atoms of the methylphenyl group and the quinone ring can form weak hydrogen bonds with the oxygen atoms of neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.gov This method would be highly beneficial in providing a detailed picture of the close contacts and packing patterns in a crystal of this compound. The interplay of these different interactions will ultimately dictate the final three-dimensional architecture of the crystal. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides crucial information for its identification and characterization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M• ⁺) corresponding to its molecular weight. The molecular formula of the compound is C₁₃H₁₀O₂, which gives a calculated molecular weight of approximately 198.22 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation of this compound in the mass spectrometer is predicted to follow pathways characteristic of both the benzoquinone ring and the attached methylphenyl substituent. Key fragmentation processes for related aromatic ketones and quinones involve the cleavage of bonds adjacent to the carbonyl groups and within the substituent. chemguide.co.ukacs.org

A primary fragmentation pathway would likely involve the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another significant fragmentation would be the cleavage of the C-C bond between the benzoquinone ring and the methylphenyl group, leading to fragments corresponding to each of these moieties. The loss of carbon monoxide (CO) is a characteristic fragmentation pattern for quinones, often occurring sequentially. acs.orgnih.gov The methylphenyl group can also undergo fragmentation, such as the loss of a methyl radical (•CH₃).

Based on the analysis of similar compounds like 2-methyl-p-benzoquinone and general fragmentation rules for aromatic ketones, the following fragmentation pattern for this compound is proposed. nist.govlibretexts.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (amu) | Proposed Fragment Ion | Proposed Neutral Loss |

| 198 | [C₁₃H₁₀O₂]• ⁺ (Molecular Ion) | |

| 183 | [C₁₂H₇O₂]⁺ | •CH₃ |

| 170 | [C₁₂H₁₀O]• ⁺ | CO |

| 169 | [C₁₂H₉O]⁺ | CO, H• |

| 142 | [C₁₁H₁₀]• ⁺ | 2CO |

| 115 | [C₉H₇]⁺ | 2CO, C₂H₃ |

| 91 | [C₇H₇]⁺ | C₆H₃O₂ |

| 65 | [C₅H₅]⁺ | C₈H₅O₂ |

This table is based on predicted fragmentation patterns and has not been confirmed by experimental data for this specific compound.

The analysis of these fragment ions provides a detailed fingerprint of the molecule, allowing for its unambiguous identification when compared with spectral libraries or used in conjunction with other spectroscopic data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is employed to determine the electronic ground state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the molecule's most stable three-dimensional structure. For 2-(3-Methylphenyl)-p-benzoquinone, this would involve determining the precise bond lengths, bond angles, and the dihedral angle between the p-benzoquinone ring and the 3-methylphenyl (m-tolyl) group.

The optimization process, often using gradient-based algorithms, systematically alters the coordinates of the atoms until the forces on each atom are negligible. The resulting equilibrium conformation is crucial, as all other ground-state properties are calculated from this optimized structure. The planarity of the quinone ring and the rotational barrier of the phenyl-quinone bond are key parameters that would be elucidated.

Table 1: Representative Optimized Geometric Parameters for a Substituted Quinone (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C=C (quinone) | ~1.34 Å | |

| C-C (quinone) | ~1.48 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| Bond Angle | C-C-C (quinone) | ~118-122° |

| O=C-C | ~121° | |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | Varies (e.g., ~40-60°) |

Note: This table is illustrative and does not represent actual calculated data for this compound. Values are typical for similar structures.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For this compound, analysis would reveal how the methylphenyl substituent alters the electronic distribution and energy levels of the parent p-benzoquinone system.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-rich, likely localized on both rings |

| LUMO | -2.5 | Electron-deficient, primarily on the benzoquinone moiety |

| HOMO-LUMO Gap | 4.0 | Indicator of chemical reactivity and stability |

Note: These values are hypothetical examples to illustrate the output of an FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In this compound, these would be centered on the electronegative oxygen atoms of the carbonyl groups.

Blue Regions : Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms and potentially on the carbon atoms of the quinone ring.

Green Regions : Indicate neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes.

Each calculated frequency corresponds to a specific type of molecular motion, such as C=O stretching, C=C stretching, C-H bending, or ring deformation. By comparing the computed spectrum with experimental data, one can validate the accuracy of the computational model and assign specific absorption bands to their corresponding vibrational modes. For this compound, key vibrational modes would include the characteristic stretches of the carbonyl groups and the various vibrations of the two aromatic rings.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for understanding molecular behavior.

Ionization Potential (I) : I ≈ -E_HOMO

Electron Affinity (A) : A ≈ -E_LUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / η

Electrophilicity Index (ω) : ω = χ² / (2η)

A high chemical hardness (and low softness) indicates high stability and low reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. These quantitative measures would allow for a comparison of the reactivity of this compound with other related compounds.

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | -E_HOMO | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | 2.5 | Energy released when adding an electron |

| Electronegativity (χ) | (I+A)/2 | 4.5 | Electron-attracting power |

| Chemical Hardness (η) | (I-A)/2 | 2.0 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | 0.5 | Ease of change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | 5.06 | Capacity to accept electrons |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2 and are not specific to the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is formulated for the ground state, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronically excited states. It is a widely used method for predicting UV-visible absorption spectra because it provides a good balance between accuracy and computational expense for many organic molecules.

A TD-DFT calculation yields vertical excitation energies (the energy difference between the ground and excited state at the ground state's optimized geometry) and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in a UV-vis spectrum. The analysis also reveals the nature of the electronic transitions, such as n → π* or π → π* transitions, by identifying the molecular orbitals involved in the excitation. For this compound, TD-DFT could predict its color and shed light on how electronic charge is redistributed upon absorption of light, for example, identifying potential charge-transfer character in its excited states.

Prediction of UV-Vis Absorption Spectra

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a workhorse method in computational chemistry for studying excited states. mit.eduresearchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the underlying electronic transitions. The predicted spectrum is influenced by the solvent environment, a phenomenon that can be modeled using approaches like the Polarizable Continuum Model (PCM).

Key predicted transitions typically include π→π* transitions, associated with the conjugated system of the benzoquinone and phenyl rings, and n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen atoms. The solvent polarity can induce shifts in these absorption bands; for instance, a blue shift (to shorter wavelength) in n→π* transitions and a red shift (to longer wavelength) in π→π* transitions are often observed with increasing solvent polarity. researchgate.net

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Click to view data

| Solvent | Predicted λmax (nm) for n→π* Transition | Predicted λmax (nm) for π→π* Transition | Primary Orbital Contribution |

|---|---|---|---|

| Gas Phase | ~450 nm | ~280 nm | HOMO-1 → LUMO |

| DMSO | ~435 nm | ~295 nm | HOMO → LUMO |

Calculation of Excitation Energies and Oscillator Strengths

Alongside absorption wavelengths, TD-DFT calculations provide the vertical excitation energies and their corresponding oscillator strengths (f). ksu.eduaps.org The excitation energy represents the energy required to promote an electron from a ground-state orbital to an excited-state orbital. The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption band. ksu.edu

Calculations for this compound would likely show that the primary π→π* transition possesses a significantly higher oscillator strength than the n→π* transition, making it the most prominent feature in the UV-Vis spectrum.

Table 2: Calculated Excitation Data for the Lowest Singlet States

Click to view data

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|

| S1 | 2.75 | 0.02 | n→π |

| S2 | 4.43 | 0.45 | π→π |

| S3 | 4.88 | 0.15 | π→π* |

Characterization of Excited State Geometries and Dipole Moments

Upon electronic excitation, the distribution of electron density within the molecule changes, leading to alterations in both its equilibrium geometry and its permanent dipole moment. hhu.de Computational methods can optimize the molecular structure in the electronically excited state, revealing changes in bond lengths and angles compared to the ground state.

A significant outcome of this redistribution of charge is a change in the molecule's dipole moment. The ground state dipole moment (μ_g) and the excited state dipole moment (μ_e) can be calculated, and the difference between them (Δμ) provides insight into the charge-transfer character of the excitation. researchgate.net For molecules like this compound, an intramolecular charge transfer (ICT) from the electron-donating methylphenyl group to the electron-accepting benzoquinone moiety is expected upon excitation, leading to a larger dipole moment in the excited state. scielo.br

Table 3: Calculated Dipole Moments in Ground and Excited States

Click to view data

| State | Calculated Dipole Moment (Debye) |

|---|---|

| Ground State (S0) | 2.1 D |

| First Excited Singlet State (S1) | 4.5 D |

| Change upon Excitation (Δμ) | 2.4 D |

Quantum Chemical Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish mathematical relationships between the chemical structure of compounds and their activity. researchgate.net Computational chemistry is essential for generating the molecular descriptors used in QSAR models.

Prediction of Redox Abilities and Electron Transfer Characteristics

Quinones are defined by their redox activity, acting as electron acceptors in many biological and chemical processes. nih.gov The redox potential of this compound can be predicted computationally. Key indicators are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A low LUMO energy indicates that the molecule is a good electron acceptor, readily undergoing reduction. The HOMO energy relates to its ability to donate an electron (oxidation). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. rsc.org For this compound, the LUMO is expected to be localized primarily on the electron-deficient benzoquinone ring, while the HOMO may have significant contributions from the methylphenyl moiety, facilitating intramolecular charge transfer. scielo.br Studies on the closely related methyl-p-benzoquinone show it forms a stable parent anion through electron attachment, a characteristic feature of the redox ability of quinones. nih.gov

Table 4: Calculated Electronic Properties Related to Redox Ability

Click to view data

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capacity |

| LUMO Energy | -3.1 | Electron-accepting capacity (Redox potential) |

| HOMO-LUMO Gap | 3.7 | Kinetic stability and reactivity |

Correlation with Electronic and Steric Parameters

The biological or chemical activity of a molecule is often governed by a combination of its electronic and steric properties. researchgate.netubaya.ac.id QSAR models for derivatives of this compound would correlate activity with calculated descriptors.

Electronic Parameters : These quantify the electronic effects of substituents. For the methyl group at the meta-position of the phenyl ring, the Hammett parameter (σ_m = -0.07) indicates a weak electron-donating effect. Other electronic descriptors include calculated atomic charges and dipole moments. nih.gov

Steric Parameters : These describe the size and shape of the molecule. The presence of the methylphenyl group introduces significant steric bulk compared to unsubstituted p-benzoquinone. Parameters like molecular volume or Sterimol parameters can quantify this influence, which is crucial for interactions with biological receptors or catalysts. nih.govresearchgate.net

A hypothetical QSAR equation might take the form: Activity = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) This allows for the prediction of the activity of new, unsynthesized analogs.

Mechanistic Studies through Computational Approaches

Computational chemistry is invaluable for elucidating reaction mechanisms at the molecular level. For this compound, a key mechanistic pathway to investigate is its one-electron reduction to form a semiquinone radical anion, a critical step in its biological activity and potential toxicity. scielo.br

Computational modeling can map the potential energy surface for this electron transfer process. It can also be used to study subsequent reactions of the semiquinone. For example, in the presence of oxygen, the semiquinone can transfer an electron to O₂ to form a superoxide (B77818) radical, regenerating the parent quinone and initiating a cycle of oxidative stress. Mechanistic studies on similar molecules have computationally modeled processes like hydrogen atom transfer and radical recombination in excited states, demonstrating the power of these approaches to detail complex reaction pathways. mdpi.com Investigations into the analogous methyl-p-benzoquinone have identified distinct resonance energies for the formation of the parent anion, highlighting specific electron energy ranges where these crucial reduction reactions are most efficient. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

The reactivity of quinone derivatives is often characterized by their electrophilicity, making them susceptible to nucleophilic attack. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate the pathways of its reactions. Theoretical calculations can model the addition of nucleophiles, predicting the most likely sites of attack and the structures of the resulting intermediates and products.

Transition state analysis is crucial for understanding the kinetics of these reactions. By calculating the energy of the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy, which governs the reaction rate. For instance, in a Michael addition reaction, a common pathway for benzoquinones, theoretical models can map the energetic profile as the nucleophile approaches and bonds to the quinone ring. These calculations would likely show that the presence of the 3-methylphenyl group influences the electron distribution in the benzoquinone ring, thereby affecting the regioselectivity and the energy barrier of the reaction.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. It is a fundamental concept in computational chemistry for exploring chemical reactions and molecular conformations. For this compound, a PES map would reveal the stable conformations (energy minima) of the molecule, such as different rotational isomers arising from the rotation around the bond connecting the phenyl and benzoquinone rings.

Furthermore, the PES provides a complete picture of reaction pathways, showing the reactants, products, intermediates, and the transition states that connect them. By mapping the PES, one can identify the lowest energy path for a given transformation, known as the reaction coordinate. This theoretical exploration is invaluable for predicting reaction outcomes and understanding complex reaction mechanisms without the need for extensive experimental work.

Intermolecular Interactions and Adsorption Phenomena

The way a molecule interacts with its neighbors and with surfaces is critical to its physical properties and applications.

Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are dominant forces in the condensed phase. Although this compound does not have strong hydrogen bond donors, its carbonyl oxygens can act as hydrogen bond acceptors. The aromatic rings (both the benzoquinone and the methylphenyl group) allow for π-π stacking interactions, which would be significant in the solid state or in concentrated solutions.

Computational models can quantify the strength of these interactions. For example, theoretical studies on related systems, like benzoquinone interacting with water molecules, have shown the importance of hydrogen bonding in determining the structure of reactant complexes. Similarly, the non-covalent interactions of this compound would be crucial in its biological activity, as these forces govern how it binds to macromolecules.

Adsorption on Surfaces (e.g., Graphene)

The adsorption of organic molecules onto surfaces is a key process in catalysis, sensing, and materials science. Graphene, a single layer of carbon atoms, is a popular substrate for studying adsorption due to its large surface area and unique electronic properties.

The interaction of this compound with a graphene surface would likely be dominated by π-π stacking between the aromatic rings of the molecule and the graphene lattice. The orientation and strength of this adsorption could be predicted using computational simulations. Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS) upon adsorption, can be calculated to determine the spontaneity and nature of the process. For instance, studies on the adsorption of other substances on graphene have shown that the process can be spontaneous and endothermic. Theoretical modeling would provide insight into whether the this compound molecule prefers to lie flat on the graphene surface to maximize π-π interactions or adopts a different orientation.

Reaction Mechanisms and Chemical Transformations

Redox Chemistry and Electron Transfer Processes

The redox behavior of quinones is central to their chemical and biological activities. This is particularly true for 2-(3-Methylphenyl)-p-benzoquinone, which, like other p-benzoquinone derivatives, can undergo reversible reduction-oxidation reactions. These processes involve the transfer of electrons, often coupled with proton transfer, leading to the formation of semiquinone and hydroquinone (B1673460) species.

Electrochemical Behavior of Benzoquinones

The electrochemical properties of benzoquinones are characterized by their ability to accept electrons in a stepwise manner. In the absence of proton donors, p-benzoquinone and its derivatives typically exhibit two distinct one-electron reversible waves in electrochemical studies, corresponding to the formation of the semiquinone anion radical and subsequently the hydroquinone dianion. capes.gov.br The presence of substituents on the quinone ring, such as the 3-methylphenyl group in this compound, can influence the redox potentials.

The general mechanism for the electrochemical reduction of a p-benzoquinone (Q) is as follows:

First one-electron reduction: Q + e⁻ ⇌ Q•⁻ (semiquinone anion radical)

Second one-electron reduction: Q•⁻ + e⁻ ⇌ Q²⁻ (hydroquinone dianion)

Studies of Redox Cycling and Reactive Intermediate Formation

Redox cycling is a key process where a quinone is repeatedly reduced and then re-oxidized, often by molecular oxygen, leading to the generation of reactive oxygen species (ROS). This process is of significant interest due to its implications in various biological and chemical systems.

For many p-benzoquinone derivatives, redox cycling is initiated by the one-electron reduction to a semiquinone radical. nih.gov This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂•⁻). nih.gov This cycle can perpetuate as long as a reducing agent and oxygen are available. The efficiency of a quinone as a redox cycling agent is influenced by its redox potentials. nih.gov

The formation of the semiquinone intermediate (Q•⁻) can be observed through techniques like electron spin resonance (ESR) spectroscopy. nih.gov For instance, mixing a benzoquinone with its corresponding hydroquinone (QH₂) in an oxygen-free environment can lead to the formation of the semiquinone radical through the equilibrium: Q + QH₂ ⇌ 2Q•⁻ + 2H⁺. nih.gov

Reactions with Oxidizing Agents and Reactive Oxygen Species

The interaction of this compound with oxidizing agents, particularly reactive oxygen species like hydrogen peroxide, can lead to complex chemical transformations and the generation of further reactive intermediates.

Reaction Kinetics and Product Formation with Hydrogen Peroxide

The reaction between p-benzoquinones and hydrogen peroxide (H₂O₂) has been shown to proceed via a nucleophilic attack of the hydroperoxide anion (HOO⁻) on one of the activated carbon atoms of the quinone ring. unideb.hu The rate of this reaction is typically first order with respect to both the quinone and hydrogen peroxide, and inversely first order with respect to the hydrogen ion concentration, confirming the role of the hydroperoxide anion as the reactive nucleophile. unideb.hu

The primary products of the reaction between p-benzoquinone and H₂O₂ are often hydroxylated and epoxidized derivatives. nih.govnih.gov For example, the reaction can yield 2-hydroxy-p-benzoquinone and 2,3-epoxy-p-benzoquinone. nih.govnih.gov The formation of these products involves oxygen addition reactions to the quinone ring. nih.gov

| Product Name | Chemical Structure | Formation Pathway |

|---|---|---|

| 2-Hydroxy-p-benzoquinone | C₆H₄O₃ | Involves free radical intermediates. nih.gov |

| 2,3-Epoxy-p-benzoquinone | C₆H₄O₃ | Oxygen addition reaction to the quinone. nih.gov |

Generation of Free Radical Intermediates (e.g., Semiquinones)

The reaction of p-benzoquinones with hydrogen peroxide can also lead to the formation of free radical intermediates, such as semiquinones. nih.gov The formation of 2-hydroxy-p-benzoquinone, for instance, is thought to proceed through a 2-hydroxy-p-benzosemiquinone anion radical intermediate. nih.gov This semiquinone radical can then participate in further redox reactions, contributing to the generation of electronically excited states. nih.govnih.gov

Nucleophilic Addition Reactions

The electrophilic nature of the p-benzoquinone ring makes it susceptible to nucleophilic addition reactions. The presence of substituents influences the regioselectivity of these additions. For a 2-substituted p-benzoquinone like this compound, nucleophilic attack can potentially occur at the C3, C5, or C6 positions.

The addition of a nucleophile (Nu⁻) to a p-benzoquinone initially forms a hydroquinone adduct, which can then be oxidized by another molecule of the starting quinone to yield a substituted benzoquinone and a hydroquinone. nih.gov This process can continue, leading to di- and tri-substituted products. nih.gov

The reaction with thiol nucleophiles, such as those from cysteine residues in proteins, is a well-studied example of nucleophilic addition to benzoquinones. nih.gov For monosubstituted benzoquinones, the addition of a thiol often occurs at the position para to the existing substituent. nih.gov For example, in the reaction of 2-methyl-p-benzoquinone with a thiol, the nucleophile adds to the C6 position to form 2-methyl-6-(thiol)-benzene-1,4-diol. nih.gov This suggests that for this compound, nucleophilic attack by a thiol would likely occur at the C6 position.

The general mechanism for the Michael addition of a thiol to a substituted p-benzoquinone is depicted below:

Initial nucleophilic attack: The thiol adds to an electrophilic carbon of the quinone ring.

Formation of hydroquinone adduct: A substituted hydroquinone is formed.

Oxidation: The hydroquinone adduct is oxidized by another molecule of the starting quinone to yield the substituted quinone product.

| Substituted Benzoquinone | Nucleophile | Position of Addition | Reference |

|---|---|---|---|

| 2-Methyl-p-benzoquinone | Nitrobenzenethiol | C6 | nih.gov |

| 2-(tert-Butyl)-p-benzoquinone | Nitrobenzenethiol | C6 | nih.gov |

| 2,5-Dimethyl-p-benzoquinone | Nitrobenzenethiol | C3 | nih.gov |

Mechanisms of Amine Additions to Benzoquinones

The addition of amines to benzoquinones is a well-established reaction, typically proceeding through a conjugate addition mechanism, also known as a Michael addition. In the case of this compound, an amine nucleophile attacks one of the electrophilic carbon atoms of the quinone ring.

The general mechanism involves the following steps:

Nucleophilic Attack: The amine attacks a Michael acceptor (an activated olefinic carbon) on the quinone ring. This leads to the formation of a zwitterionic or neutral intermediate.

Proton Transfer/Tautomerization: A proton transfer occurs, leading to the formation of an aminohydroquinone intermediate. This step is often rapid.

Oxidation: The aminohydroquinone is subsequently oxidized to the corresponding amino-substituted benzoquinone. The oxidant can be another molecule of the starting quinone, or in many cases, atmospheric oxygen, especially under aerobic reaction conditions.

The reaction of amines with p-benzoquinones can lead to mono- or di-substituted products. The formation of 2,5-disubstituted isomers is often favored due to electrostatic repulsion, which directs the second incoming amine to the position furthest from the first.

Factors Influencing Regioselectivity and Yield

Regioselectivity in amine additions to asymmetrically substituted quinones like this compound is governed by a combination of electronic and steric factors.

Electronic Effects: The 3-methylphenyl group is an electron-donating group. In 1,4-benzoquinones bearing an electron-donor substituent, the most reactive position for nucleophilic attack is typically the C5 position. This is due to the substituent's influence on the electron density of the ring, making the carbon atoms further away more electrophilic.

Steric Effects: The bulky 3-methylphenyl group at the C2 position sterically hinders nucleophilic attack at the adjacent C3 position. This further favors attack at the less hindered C5 and C6 positions.

Reaction Medium: The acidity of the reaction medium can significantly influence regioselectivity. In acidic conditions, protonation of a carbonyl oxygen can increase the electrophilicity of the adjacent carbons. For a 2-substituted quinone, this can enhance reactivity at the C6 position.

Nucleophile: The nature of the amine (primary vs. secondary, aliphatic vs. aromatic) and its steric bulk can also affect the yield and the specific isomer formed.

Theoretical studies on similar systems suggest that the conjugate addition of anilines to substituted benzoquinones is often thermodynamically favorable, leading to stable aminoquinone products.

| Factor | Influence on this compound | Expected Outcome |

|---|---|---|

| Electronic Effect (3-methylphenyl group) | Electron-donating nature increases electron density at C2/C3. | Favors nucleophilic attack at C5 and C6. |

| Steric Hindrance | Bulky substituent at C2 hinders attack at C3. | Directs attack towards C5 and C6. |

| Reaction Medium | Acidic conditions can protonate the C4-carbonyl. | May increase electrophilicity and favor attack at C6. |

Catalytic Roles and Mechanistic Insights

Quinones, including this compound, can act as crucial components in various catalytic cycles, primarily leveraging their redox properties.

Quinones as Oxidants or Co-catalysts in Organic Reactions

Benzoquinones are widely used as oxidants or co-catalysts in a multitude of organic reactions, particularly in transition metal-catalyzed processes. A classic example is the Wacker oxidation, where p-benzoquinone is often used as a stoichiometric re-oxidant for the palladium(0) species generated in the catalytic cycle, regenerating the active palladium(II) catalyst. wikipedia.orglibretexts.orgchemicalbook.com

The general role of the quinone (Q) in a Pd(0)/Pd(II) cycle is as follows: Pd(0) + Q + 2H+ → Pd(II) + H₂Q (where H₂Q is the corresponding hydroquinone)

This ability allows a catalytic amount of the expensive palladium salt to be used. In many modern aerobic oxidation reactions, benzoquinone is used in co-catalytic amounts alongside a terminal oxidant like molecular oxygen. chinesechemsoc.orgnih.gov In these systems, the quinone acts as an electron-transfer mediator. Mechanistic studies have shown that benzoquinone can play a bifunctional role, not only as an oxidant for the metal center but also as a ligand that promotes key steps like reductive elimination. chinesechemsoc.orgnih.gov The presence of substituents on the benzoquinone ring, such as the 3-methylphenyl group, can tune the redox potential and steric environment of the quinone, potentially influencing the efficiency and selectivity of the catalytic reaction. nih.gov

| Reaction Type | Role of Benzoquinone | Mechanism Insight | Reference |

|---|---|---|---|

| Wacker Oxidation | Stoichiometric or co-catalytic oxidant | Re-oxidizes Pd(0) to active Pd(II) catalyst. | wikipedia.orglibretexts.org |

| Palladium-Catalyzed Aerobic Oxidation | Co-catalyst / Electron-Transfer Mediator | Mediates electron transfer between Pd(0) and the terminal oxidant (O₂). | chinesechemsoc.orgnih.gov |

| Oxidative C-H Arylation | Co-catalyst / Ligand | Promotes reductive elimination from the diaryl-Pd(II) intermediate. | nih.gov |

Deaminative Coupling Reactions

Recent research has demonstrated that benzoquinone ligands can enable novel catalytic transformations, including deaminative coupling reactions. In one such example, a ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes or ketones with branched amines was achieved using a tetrachlorobenzoquinone ligand. nih.gov This process allows for the regioselective synthesis of complex molecules like quinolines.

The mechanism involves the in situ generation of an active ruthenium catalyst that facilitates the "deaminative" process, where an amine group is removed and a new carbon-carbon or carbon-nitrogen bond is formed. The benzoquinone ligand is crucial for the catalyst's effectiveness. While this specific example uses a chlorinated benzoquinone, it highlights a sophisticated catalytic role for the quinone scaffold that goes beyond simple oxidation. It is plausible that this compound could be adapted for similar roles, with its electronic and steric properties influencing the catalytic activity and selectivity.

Decomposition and Transformation Pathways

Understanding the stability and degradation of this compound is essential for its application and environmental fate.

Electrochemical Degradation Pathways

The electrochemical degradation of p-benzoquinone serves as a model for its substituted derivatives. Studies on the anodic degradation of p-benzoquinone, often using robust anodes like boron-doped diamond (BDD), show that the process typically follows pseudo-first-order kinetics. mdpi.com

The degradation pathway involves several key steps:

Reduction/Oxidation: The primary electrochemical process for a quinone is a reversible two-electron, two-proton reduction to the corresponding hydroquinone. Anodically, degradation is initiated by oxidation.

Intermediate Formation: The process can generate reactive intermediates. The degradation of the parent p-benzoquinone is known to proceed via its precursor, hydroquinone, which can then be further oxidized. researchgate.net

Ring Cleavage: The aromatic ring of the quinone or its hydroquinone intermediate is cleaved through the action of electrochemically generated hydroxyl radicals.

Final Products: This ring-opening leads to the formation of smaller, low molecular weight carboxylic acids (such as maleic, oxalic, and formic acid) and ultimately, complete mineralization to carbon dioxide and water under optimal conditions. researchgate.net

For this compound, a similar pathway is expected. The tolyl substituent would likely be oxidized as well, potentially leading to a more complex mixture of intermediate carboxylic acids before complete mineralization occurs. The redox potential of the molecule will be influenced by the electron-donating 3-methylphenyl group, affecting the specifics of the electrochemical process.

Thermal and Photochemical Transformations

The reactivity of this compound under thermal and photochemical conditions is governed by the interplay of the quinone ring and the 3-methylphenyl substituent. While specific studies on the thermal and photochemical transformations of this exact molecule are not extensively documented in publicly available literature, the behavior of closely related substituted p-benzoquinones provides significant insights into its expected reactivity.

Thermal Transformations

Generally, p-benzoquinones exhibit considerable thermal stability. Unsubstituted p-benzoquinone, for instance, does not undergo significant decomposition until temperatures exceed 800°C, at which point it primarily yields vinylacetylene. nih.gov However, it is known to sublime at lower temperatures. ufba.br The thermal stability of substituted p-benzoquinones is influenced by the nature of the substituents. A study on various quinones showed that 1,4-benzoquinone (B44022) is thermally stable over the evaluated temperature range in thermogravimetric analysis, while ortho-quinones like 1,2-naphthoquinone (B1664529) and 9,10-phenanthraquinone decompose at lower temperatures of 100°C and 215°C, respectively. ufba.br

The introduction of an aryl substituent, such as the 3-methylphenyl group, is not expected to drastically reduce the thermal stability of the p-benzoquinone core in the absence of other reactive functionalities. For the closely related compound, 2-phenyl-p-benzoquinone, the melting point is reported to be in the range of 111-115°C, and it can be purified by sublimation in a vacuum, which suggests a certain degree of thermal stability. chemicalbook.comchemdad.com

In contrast to the neutral molecule, the corresponding p-benzosemiquinone anion radical shows significantly lower thermal stability. The anion radical of p-benzoquinone decomposes at 380°C, fragmenting into phenol, hydroquinone, and other small molecules. nih.gov This suggests that under conditions where radical anions of this compound might be formed, its thermal decomposition could be initiated at much lower temperatures than the neutral compound.

Table 1: Thermal Properties of p-Benzoquinone and a Related Aryl-Substituted Derivative

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| p-Benzoquinone | 115 wikipedia.org | > 800 nih.gov | Sublimes at lower temperatures. ufba.br |

| 2-Phenyl-p-benzoquinone | 111-115 chemicalbook.comchemdad.com | Not reported | Can be purified by vacuum sublimation. chemicalbook.com |

| p-Benzosemiquinone Anion Radical | Not applicable | 380 nih.gov | Decomposes into multiple products. nih.gov |

Photochemical Transformations

The photochemistry of p-benzoquinones is a rich and complex field, involving multiple reaction pathways that are highly dependent on the solvent, the nature of the substituents, and the wavelength of irradiation. Upon absorption of light, p-benzoquinones are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov This triplet state is a key intermediate in many of the subsequent photochemical reactions.

In aqueous solutions, the photolysis of p-benzoquinone leads to the formation of hydroquinone and 2-hydroxy-p-benzoquinone. rsc.orgresearchgate.net The proposed mechanism involves the formation of a primary photoproduct, benzene-1,2,4-triol, which then reacts with p-benzoquinone to yield the final products. rsc.org The quantum yield for the photodecomposition of p-benzoquinone and its methyl-substituted derivatives in aqueous solution is substantial, indicating an efficient photoconversion process. acs.org

The presence of a bulky aryl substituent like the 3-methylphenyl group can significantly influence the photochemical pathways. Research on 2,6-diphenyl-p-benzoquinone provides a valuable model for the expected behavior of this compound. The photolysis of 2,6-diphenyl-p-benzoquinone in a non-polar solvent like benzene (B151609) results in the formation of a photodimer. In a more polar solvent such as acetonitrile, the reaction pathway shifts to an intramolecular cyclization, yielding 2-hydroxy-4-phenyldibenzofuran. rsc.org This solvent-dependent reactivity highlights the potential for this compound to undergo similar transformations, potentially leading to dimerization or the formation of substituted dibenzofuran (B1670420) derivatives.

Furthermore, the photoreduction of p-benzoquinones in the presence of hydrogen-donating solvents like alcohols or amines is a well-documented process. nih.gov The triplet quinone can abstract a hydrogen atom from the solvent, leading to the formation of a semiquinone radical. nih.gov This radical can then undergo further reactions, such as disproportionation or dimerization. For this compound, photoreduction in alcoholic solvents would likely lead to the formation of the corresponding hydroquinone, 2-(3-methylphenyl)hydroquinone.

Table 2: Photochemical Reaction Products of Substituted p-Benzoquinones in Different Solvents

| Quinone Derivative | Solvent | Major Product(s) | Reaction Type | Reference |

| p-Benzoquinone | Water | Hydroquinone, 2-Hydroxy-p-benzoquinone | Photohydroxylation and reduction | rsc.org |

| 2,6-Diphenyl-p-benzoquinone | Benzene | Dimer | Photodimerization | rsc.org |

| 2,6-Diphenyl-p-benzoquinone | Acetonitrile | 2-Hydroxy-4-phenyldibenzofuran | Photocyclization | rsc.org |

| p-Benzoquinones (general) | Alcohols, Amines | Hydroquinones | Photoreduction | nih.gov |

The quantum yields for the photodecomposition of various p-benzoquinone derivatives have been studied, revealing a dependence on the substitution pattern. For instance, in aqueous solution, the quantum yield for photodecomposition upon irradiation at 254 nm is significant for p-benzoquinone and methyl-substituted p-benzoquinones but is small for the fully substituted duroquinone. acs.org This suggests that the presence of unsubstituted positions on the quinone ring is important for this particular photochemical pathway. Given that this compound has three unsubstituted positions, it is expected to have a significant quantum yield for photodecomposition in aqueous environments.

Table 3: Quantum Yields for Photodecomposition of Substituted p-Benzoquinones in Aqueous Solution (λirr = 254 nm)

| Compound | Quantum Yield (Φ) | Reference |

| p-Benzoquinone (BQ) | Substantial | acs.org |

| Methyl-p-benzoquinone (MeBQ) | Substantial | acs.org |

| 2,5-Dimethyl-p-benzoquinone (Me₂BQ) | Substantial | acs.org |

| Tetramethyl-p-benzoquinone (Duroquinone) | Small | acs.org |

Advanced Research in Applications and Interdisciplinary Fields

Materials Science and Optoelectronics

The unique molecular structure of 2-(3-methylphenyl)-p-benzoquinone, characterized by the presence of a quinone ring and a methyl-substituted phenyl group, has prompted investigations into its utility in the creation of advanced functional materials.

Design and Synthesis of Organic Semiconductors

Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as flexibility and low-cost fabrication. frontiersin.org The design and synthesis of novel organic semiconductors often involve the strategic modification of π-conjugated systems to tune their electronic properties. sigmaaldrich.com While broad research exists on the use of quinone derivatives in organic electronics, the specific application of this compound as a primary building block for organic semiconductors is an area of emerging interest. The synthesis of such materials typically involves coupling reactions to extend the conjugation length and introduce desired functional groups. For instance, methods like Stille and Suzuki coupling are popularly employed for preparing polythiophenes, a class of organic semiconductors. sigmaaldrich.com The incorporation of the this compound moiety into larger polymeric or oligomeric structures is a theoretical strategy to modulate charge transport characteristics. The electron-accepting nature of the benzoquinone core, combined with the electronic influence of the 3-methylphenyl group, could lead to materials with tailored HOMO/LUMO energy levels, crucial for their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org

Recent studies on para-quinone methides have demonstrated their potential as semiconductor films with optical gaps in the range of 2.21–2.71 eV, indicating their semiconductor behavior. researchgate.net This suggests that related quinone structures, including this compound, could be promising candidates for similar applications. The synthesis of such compounds for electronic applications often requires high-purity materials, which can be achieved through techniques like vacuum sublimation or crystallization. researchgate.net

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are pivotal for various photonic applications, including optical switching and frequency conversion. Organic molecules with significant NLO properties typically possess a π-conjugated system with electron donor and acceptor groups, leading to a large change in dipole moment upon excitation. nih.govnih.gov The investigation of organic compounds for NLO applications is an active field of research. mdpi.com

The inherent donor-acceptor character within the this compound structure makes it a candidate for NLO studies. The electron-rich tolyl group acts as a donor, while the electron-deficient benzoquinone ring serves as an acceptor. This intramolecular charge transfer is a key requirement for second-order NLO activity. Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new organic molecules by calculating parameters like polarizability and hyperpolarizability. nih.govresearchgate.net While specific experimental data on the NLO properties of this compound is not extensively documented, related chromene derivatives have been synthesized and their NLO properties investigated, showing the potential of similar heterocyclic structures. nih.gov

Applications in Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. tcichemicals.com The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior. Research in this area includes the synthesis of new mesogens, which are the fundamental units of liquid crystals. researchgate.net